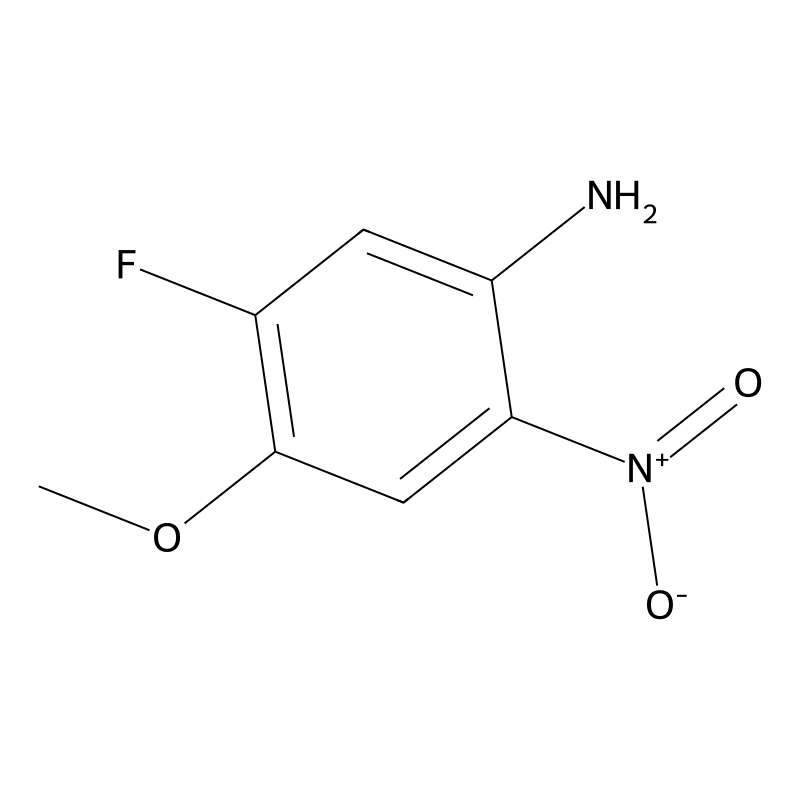

5-Fluoro-4-methoxy-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Summary of Application: “5-Fluoro-4-methoxy-2-nitroaniline” is used as a chemical intermediate.

Methods of Application: This compound is typically used in a laboratory setting under controlled conditions. The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The outcome of using this compound would be the synthesis of the desired chemical product. The specific results would depend on the particular synthesis pathway being used.

Synthesis of Mereletinib

Summary of Application: A related compound, “4-Fluoro-2-Methoxy-5-nitroaniline”, is used as a key intermediate in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment.

Methods of Application: This compound is used in a laboratory setting under controlled conditions to synthesize Mereletinib. The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The outcome of using this compound would be the synthesis of Mereletinib. The specific results would depend on the particular synthesis pathway being used.

Dye and Pigment Synthesis

Summary of Application: This compound is used as an intermediate in the production of dyes and pigments

Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The outcome of using this compound would be the synthesis of various dyes and pigments. The specific results would depend on the particular synthesis pathway being used.

Pharmaceutical Synthesis

Summary of Application: “5-Fluoro-4-methoxy-2-nitroaniline” can be used as an intermediate in organic synthesis and biochemical synthesis, and it is used in the preparation and production of pharmaceutical and bioactive molecules.

Methods of Application: This compound is used in a laboratory setting under controlled conditions to synthesize various pharmaceuticals. The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The outcome of using this compound would be the synthesis of various pharmaceuticals. The specific results would depend on the particular synthesis pathway being used.

Intermediate in Organic Synthesis

Summary of Application: This compound can be used as an intermediate in organic synthesis.

Results or Outcomes: The outcome of using this compound would be the synthesis of various organic compounds. The specific results would depend on the particular synthesis pathway being used.

Biochemical Synthesis

Summary of Application: “5-Fluoro-4-methoxy-2-nitroaniline” can be used as an intermediate in biochemical synthesis.

Methods of Application: This compound is used in a laboratory setting under controlled conditions to synthesize various bioactive molecules. The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The outcome of using this compound would be the synthesis of various bioactive molecules. The specific results would depend on the particular synthesis pathway being used.

5-Fluoro-4-methoxy-2-nitroaniline is an aromatic compound characterized by its molecular formula and a molecular weight of 186.14 g/mol. The structure features a benzene ring substituted with a fluorine atom at the fifth position, a methoxy group at the fourth position, and a nitro group at the second position. This compound is typically a white solid that is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity, making it valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry .

- Substitution Reactions: The nitro group can be reduced to an amino group, leading to further functionalization.

- Nitration: The compound can participate in electrophilic aromatic substitution, allowing for the introduction of additional substituents on the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine, which is crucial for synthesizing various pharmaceutical compounds .

Several methods have been developed for synthesizing 5-Fluoro-4-methoxy-2-nitroaniline:

- Traditional Synthesis:

- Continuous Flow Synthesis:

5-Fluoro-4-methoxy-2-nitroaniline is primarily used as an intermediate in the pharmaceutical industry, particularly in the synthesis of anti-cancer agents like Mereletinib. Its ability to undergo various chemical transformations makes it valuable for developing new therapeutic compounds. Additionally, it may find applications in dye synthesis and other organic materials due to its unique chemical properties .

Interaction studies involving 5-Fluoro-4-methoxy-2-nitroaniline have focused on its biological activity and potential toxicological effects. Research indicates that compounds with similar structures may exhibit mutagenic properties; thus, understanding the interactions of this compound with biological systems is crucial for assessing its safety profile. Studies have shown that related nitroanilines can induce contact hypersensitivity and other toxicological effects in laboratory animals .

Several compounds share structural similarities with 5-Fluoro-4-methoxy-2-nitroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-Nitroaniline | Contains a nitro group on an aniline structure | Known for mutagenicity | |

| 2-Methoxy-4-nitroaniline | Similar nitro and methoxy substitutions | Used as a dye intermediate | |

| 3-Fluoro-4-methoxy-aniline | Fluorine substitution at different position | Different reactivity profile | |

| 5-Fluoro-6-methoxy-8-nitroquinoline | Contains quinoline structure | Used as an antimalarial |

The uniqueness of 5-Fluoro-4-methoxy-2-nitroaniline lies in its specific combination of functional groups that allow for diverse reactivity while maintaining stability compared to other similar compounds. Its role as a key intermediate in cancer treatment further distinguishes it from others listed above .